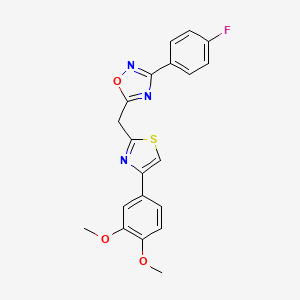

5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Description

The compound 5-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a thiazole ring. The thiazole moiety is further functionalized with a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name |

5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3S/c1-25-16-8-5-13(9-17(16)26-2)15-11-28-19(22-15)10-18-23-20(24-27-18)12-3-6-14(21)7-4-12/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHGSQPNKGXVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in antimicrobial and anticancer contexts, supported by relevant case studies and research findings.

- Molecular Formula : C21H16F3N3O3S

- Molecular Weight : 447.43 g/mol

- Purity : Typically 95%.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant antimicrobial properties. Here are key findings:

- Antibacterial and Antifungal Effects : In a study on thiazole-substituted 1,3,4-oxadiazole derivatives, compounds similar to the target showed promising antibacterial and antifungal activities. Specifically, modifications with fluorine atoms enhanced these effects .

- Minimum Inhibitory Concentrations (MICs) : A series of oxadiazole derivatives were tested against various bacterial strains. For instance:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 22a | Staphylococcus aureus | 1.56 |

| 22b | Bacillus subtilis | 0.78 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been investigated extensively:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. This was demonstrated in MCF-7 breast cancer cells where increased p53 expression and caspase cleavage were noted .

- Cell Line Studies : In vitro studies have shown that oxadiazole derivatives can selectively inhibit cancer cell growth. For example, compounds with similar structures demonstrated significant activity against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines under both normoxic and hypoxic conditions .

Case Studies

Several case studies highlight the effectiveness of thiazole and oxadiazole derivatives in treating infections and cancers:

- Study on Antitubercular Activity : A combination of thiazole and oxadiazole rings was tested for antitubercular activity against Mycobacterium bovis. The most active compounds inhibited both active and dormant states of the bacteria effectively .

- CETP Inhibition for Cardiovascular Health : Some derivatives were evaluated for their ability to inhibit cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases. The presence of electron-donating groups like the dimethoxy group significantly improved inhibitory activity .

Comparison with Similar Compounds

Isostructural Halogen-Substituted Thiazole Derivatives

Compounds 4 and 5 () are isostructural thiazole derivatives with halogen substituents (Cl and F). Both share a triclinic crystal system (P̄1 symmetry) and two independent molecules per asymmetric unit. Despite identical molecular conformations, their crystal packing differs slightly due to halogen size (Cl vs. F), impacting intermolecular interactions. Synthesis yields exceed 85%, achieved via nucleophilic substitution and crystallization in dimethylformamide (DMF) .

Thiadiazole and Triazole Derivatives

and describe 1,2,4-triazole-3-thione derivatives synthesized via nucleophilic substitution with haloalkanes. While structurally distinct (lacking oxadiazole), these compounds share the use of thiazole/thiadiazole motifs. For example, 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione derivatives exhibit yields >85%, with characterization via ¹H NMR and HPLC-MS .

Oxadiazole-Based Anticancer Agents

highlights 1,2,4-oxadiazole derivatives with benzo[d]thiazole substituents. A close analog, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole , shows moderate anticancer activity (IC₅₀ = 19.40 μM against T47D breast cancer cells), though 4–5 times less potent than paclitaxel. The 3,4-dimethoxyphenyl group in this compound mirrors the target molecule’s substituent, suggesting similar pharmacokinetic challenges (e.g., metabolic demethylation) .

Anticancer Potential

However, substitution patterns critically influence efficacy. For instance, replacing the benzo[d]thiazole in ’s compound with a thiazole-methyl group (as in the target) may alter binding affinity to kinase targets like MKK4 .

Comparison Table 2: Anticancer Activity

| Compound | Cell Line (IC₅₀) | Reference Compound (IC₅₀) |

|---|---|---|

| Compound | T47D (19.40 μM) | Paclitaxel (4.10 μM) |

| Target Compound | Not reported | N/A |

Antimicrobial and Antifungal Activity

references triazole derivatives with 4-methoxyphenyl groups exhibiting antifungal and antibiotic activity. However, excessive methoxy groups could reduce metabolic stability .

Physicochemical and Structural Insights

- Crystal Packing : Halogen substituents (F, Cl) in isostructural analogs () induce subtle packing differences, affecting solubility and stability.

- Planarity : The target compound’s thiazole and oxadiazole rings likely adopt a planar conformation, similar to ’s derivatives, promoting π-π stacking in biological targets.

- Solubility : The 3,4-dimethoxyphenyl group may enhance solubility in polar solvents compared to halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.